molecular formula C8H5BrFN B1289064 2-(Bromomethyl)-5-fluorobenzonitrile CAS No. 217661-27-3

2-(Bromomethyl)-5-fluorobenzonitrile

Cat. No.: B1289064
CAS No.: 217661-27-3
M. Wt: 214.03 g/mol
InChI Key: SROUFENEQQOQIW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzonitrile (BMFBN) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, water-soluble liquid with a pungent odor. BMFBN has been used in a wide range of laboratory experiments, as well as in scientific research applications.

Scientific Research Applications

Synthesis of PET Radioligand Precursors

2-(Bromomethyl)-5-fluorobenzonitrile has been employed in the synthesis of PET radioligand precursors. A notable example is its use in the improved synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203. This synthesis process demonstrated a significant overall yield improvement, starting from 4-bromo-2-formylthiazole (Gopinathan, Jin, & Rehder, 2009).

Halodeboronation of Aryl Boronic Acids

Another application of this compound is in the halodeboronation of aryl boronic acids. A scalable synthesis involving this compound via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid has been developed. This transformation proved generalizable to a variety of aryl boronic acids, producing aryl bromides and chlorides in good to excellent yields (Szumigala, Devine, Gauthier, & Volante, 2004).

Synthesis of Benzonic Acids

3-Bromo-2-fluorobenzoic acid, an important chemical, was synthesized from 2-amino-6-fluorobenzonitrile, which involved bromination and hydrolysis processes. This method was highlighted for its low cost and suitability for industrial-scale production (Peng-peng, 2013).

Structural and Electronic Properties Study

A comprehensive energetic and structural study of 2-fluorobenzonitrile variants, including this compound, has been conducted. This study encompassed the determination of standard molar enthalpies, vapor pressures, and computational estimations of properties like gas-phase enthalpies, basicities, and ionization enthalpies. Such studies are essential for understanding the chemical and physical behaviors of these compounds (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUFENEQQOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621523
Record name 2-(Bromomethyl)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217661-27-3
Record name 2-(Bromomethyl)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-fluoro-2-methylbenzonitrile (10.0 g, 74.0 mmol), N-bromosuccinimide (NBS, 13.2 g, 74.0 mmol), benzoyl peroxide (0.2 g, 0.82 mmol), and carbon tetrachloride (100 mL) was refluxed for 18 h. The reaction mixture was then cooled to room temperature and filtered through fritted glass. The solid in the funnel was washed with carbon tetrachloride (3×50 mL) and evaporated to dryness under vacuum to provide 16.1 g, 102% yield of product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
102%

Synthesis routes and methods II

Procedure details

N2 was passed through a mixture of 5-fluoro-2-methylbenzonitrile (28.51 g, 211 mmol), NBS (41.31 g, 232 mmol) and AIBN (2.5 g, 15 mmol) in CCl4 (845 mL) for 10 min after which the reaction was heated at reflux for 8 h. After standing at room temperature overnight, the reaction mixture was filtered and the filter cake washed with CCl4 (500 mL). The combined filtrate was evaporated to give a yellow oil. Flash chromatography (SiO2) using 5–25% ethyl acetate/Hexanes as eluent afforded the title compound (29.74 g, 66% yield) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ: 7.55 (1H, dd, J=8.6, 5.2 Hz), 7.37 (1H, dd, J=7.9, 2.8 Hz), 7.32–7.28 (1H, m), 4.61 (2H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.51 g
Type
reactant
Reaction Step One
Name
Quantity
41.31 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
845 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-2-methylbenzonitrile (2.0 g, 0.015 mol), NBS (3.2 g, 0.018 mol) and benzoylperoxide (0.25 g) in carbontetrachloride (25.0 ml) was heated to reflux for 6 h, under argon atmosphere. The reaction mixture was cooled and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography (5% EtOAc in hexane) to afford 2-(Bromomethyl)-5-fluorobenzonitrile (1.9 g, 60%) as a colorless liquid: 1H NMR (CDCl3/400 MHz) δ7.59 (m) 7.58 (m, 1H), 7.38 (m, 1H), and 7.25 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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